molecular formula C3H3NO2S B2735413 5-Methyl-1,3,4-oxathiazol-2-one CAS No. 17452-74-3

5-Methyl-1,3,4-oxathiazol-2-one

Cat. No.: B2735413
CAS No.: 17452-74-3
M. Wt: 117.12
InChI Key: KKGFUGWQXUYMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1,3,4-oxathiazol-2-one is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3,4-oxathiazol-2-one typically involves the reaction of chlorocarbonylsulfenyl chloride with an appropriate amide in a solvent such as toluene or chloroform. The reaction is usually carried out under an inert atmosphere, with the chlorocarbonylsulfenyl chloride added drop-wise to the amide solution . Variations in the procedure may include different solvents and reaction conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure consistent quality and yield. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3,4-oxathiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxathiazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. For instance, as a proteasome inhibitor, it binds to the active site of the proteasome, preventing the degradation of proteins essential for bacterial survival . This inhibition disrupts cellular processes, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,3,4-oxathiazol-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 5-position enhances its stability and selectivity in various reactions compared to other oxathiazolone derivatives .

Properties

IUPAC Name

5-methyl-1,3,4-oxathiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2S/c1-2-4-7-3(5)6-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGFUGWQXUYMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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